molecular formula C18H16BrN3O4S B12006057 2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B12006057
M. Wt: 450.3 g/mol
InChI Key: DUIGDUXIRKNVJK-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods, including bromination of benzamide or its derivatives.

      Reaction Conditions: Specific conditions depend on the chosen synthetic route.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can synthesize it.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including substitution, oxidation, and reduction.

      Common Reagents and Conditions: Bromination typically involves using bromine or a brominating agent.

      Major Products: The primary product is 2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., enzyme inhibition).

      Medicine: May have applications in drug development.

      Industry: Limited information on industrial applications.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Remember that this compound’s applications and mechanisms are still areas of ongoing research, and further studies are necessary to fully understand its potential

    Properties

    Molecular Formula

    C18H16BrN3O4S

    Molecular Weight

    450.3 g/mol

    IUPAC Name

    2-bromo-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide

    InChI

    InChI=1S/C18H16BrN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)14-9-7-13(8-10-14)20-17(23)15-5-3-4-6-16(15)19/h3-10,22H,1-2H3,(H,20,23)

    InChI Key

    DUIGDUXIRKNVJK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

    Origin of Product

    United States

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